N-methyl-6-(methylamino)pyridine-2-carboxamide
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Overview
Description
N-methyl-6-(methylamino)pyridine-2-carboxamide: is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its pyridine ring structure, which is substituted with a methyl group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-(methylamino)pyridine-2-carboxamide typically involves the reaction of 6-chloronicotinic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-methyl-6-(methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the methylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of N-methyl-6-(methylamino)pyridine-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-methyl-6-(halogenated amino)pyridine-2-carboxamide.
Scientific Research Applications
N-methyl-6-(methylamino)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-6-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
- N-methyl-4-(methylamino)pyridine-2-carboxamide
- N-methyl-2-pyridone-5-carboxamide
- N-methyl-6-(methylamino)pyridine-2-carboxylic acid
Comparison: N-methyl-6-(methylamino)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methyl-6-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-9-7-5-3-4-6(11-7)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
VYTTZHPHXGPKRX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=N1)C(=O)NC |
Origin of Product |
United States |
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